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molecular formula C22H19NO6 B1600396 Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate CAS No. 205259-40-1

Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

Cat. No. B1600396
M. Wt: 393.4 g/mol
InChI Key: JQROUMRXLGWYTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08754240B2

Procedure details

Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (77 g) was dissolved in acetonitrile (882 ml). Sodium dithionite (160.5 g) was added to the solution and the temperature adjusted to 25° C. Water (588 ml) was then added, maintaining the temperature at 25° C. The pH was maintained at 6 using 8.8 M sodium hydroxide during the reduction. The slurry was then heated to 65° C. and the lower aqueous phase was removed. Concentrated hydrochloric acid (35% w/w, 7.25 ml) was then added. The slurry was allowed to cool to 40° C. and then to 20° C. Sodium hydroxide solution (47% w/w, 12.4 ml) was added and the slurry cooled to 0° C. The product (benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate) was isolated by filtration, washed with water (2×196 ml) and then dried at 40° C. under vacuum. Yield: 66.2 g, 92.4%;
Quantity
77 g
Type
reactant
Reaction Step One
Quantity
882 mL
Type
solvent
Reaction Step One
Quantity
160.5 g
Type
reactant
Reaction Step Two
Name
Quantity
588 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[C:24]([O:25][CH3:26])=[CH:23][C:12]([C:13]([O:15][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[O:14])=[C:11]([N+:27]([O-])=O)[CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(S([O-])=O)([O-])=O.[Na+].[Na+].O.[OH-].[Na+]>C(#N)C>[NH2:27][C:11]1[CH:10]=[C:9]([O:8][CH2:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)[C:24]([O:25][CH3:26])=[CH:23][C:12]=1[C:13]([O:15][CH2:16][C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1)=[O:14] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
77 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C(=O)OCC2=CC=CC=C2)C=C1OC)[N+](=O)[O-]
Name
Quantity
882 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
160.5 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Three
Name
Quantity
588 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
adjusted to 25° C
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was then heated to 65° C.
CUSTOM
Type
CUSTOM
Details
the lower aqueous phase was removed
ADDITION
Type
ADDITION
Details
Concentrated hydrochloric acid (35% w/w, 7.25 ml) was then added
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 40° C.
CUSTOM
Type
CUSTOM
Details
to 20° C
ADDITION
Type
ADDITION
Details
Sodium hydroxide solution (47% w/w, 12.4 ml) was added
TEMPERATURE
Type
TEMPERATURE
Details
the slurry cooled to 0° C

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)OCC2=CC=CC=C2)C=C(C(=C1)OCC1=CC=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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